5-Amino-1-formylisoquinoline thiosemicarbazone
Overview
Description
5-Amino-1-formylisoquinoline thiosemicarbazone is a chemical compound with the CAS Registry Number 20335-57-3 . It is a member of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone class . This class of compounds has been studied for their potential as antineoplastic agents .
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives, including 5-Amino-1-formylisoquinoline thiosemicarbazone, involves various processes. These processes can vary depending on the aldehydes and ketones used, the substituents attached to the carbonyl moiety, and the metal and its oxidation state . The synthesis process also depends on the geometries, counter ions, presence of a solvent or additional molecules in the structures, and substituents on the S or N (4)-atoms .Molecular Structure Analysis
Thiosemicarbazone complexes, including 5-Amino-1-formylisoquinoline thiosemicarbazone, possess structural diversity and variable bonding patterns . The ability of the transition metals to acquire different geometries like octahedral, square planar, and tetrahedral in different coordination environments has encouraged researchers to explore the coordination chemistry of thiosemicarbazone complexes .Chemical Reactions Analysis
The chemical reactions involving 5-Amino-1-formylisoquinoline thiosemicarbazone are complex and involve various factors. For instance, the acetylation of the 5-amino group of the model substrate 5-amino-1,4-dimethylisoquinoline was found to be lower than that of 5-amino-1-methylisoquinoline when incubated with acetyl-coenzyme A and rat liver homogenate . This suggests that the presence of the 4-methyl function offers steric hindrance to enzymatic substitution of the adjacent 5-amino group .Scientific Research Applications
Antineoplastic Activity and Enzyme Inhibition
5-Amino-1-formylisoquinoline thiosemicarbazone has been extensively studied for its potential in cancer therapy. It is among the most potent known inhibitors of ribonucleoside diphosphate reductase, a major target for the expression of antineoplastic activity. This enzyme is crucial for DNA synthesis, and its inhibition by compounds like 5-Amino-1-formylisoquinoline thiosemicarbazone plays a significant role in cancer treatment. The compound's potency at the enzymatic level is consistent with its antineoplastic activity against various neoplasms such as Sarcoma 180, Leukemia L1210, Leukemia P388, and the B16 melanoma (Agrawal et al., 1977).
Inhibitors of DNA Biosynthesis
The γ-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including 5-Amino-1-formylisoquinoline thiosemicarbazone, are known to be potent inhibitors of DNA biosynthesis. Their primary site of action is at the level of the enzyme ribonucleotide reductase. Kinetic studies have demonstrated that the active inhibitory form of these compounds is an iron chelate, which consists of two molecules of the drug per atom of iron (Sartorelli, 1979).
Iron Chelate Formation and Impact on Ribonucleotide Reductase
The iron chelate of 1-formylisoquinoline thiosemicarbazone, closely related to 5-Amino-1-formylisoquinoline thiosemicarbazone, is one of the most potent inhibitors for mammalian ribonucleotide reductase. This inhibition targets the tyrosine free radical of the enzyme's M2 subunit, requiring oxygen for the reaction. The removal of the drug allows for the regeneration of the tyrosine radical and the ribonucleotide reductase activity (Thelander & Gräslund, 1983).
Synthesis, Characterization, and Antitumor Activity
Iron(II) and iron(III) complexes with 5-Amino-1-formylisoquinoline thiosemicarbazone have been synthesized and characterized. These complexes show significant antitumor activity against the P 388 lymphocytic leukemia test system in mice, demonstrating the compound's potential in cancer treatment (Mohan et al., 1988).
Future Directions
The future directions for research on 5-Amino-1-formylisoquinoline thiosemicarbazone and similar compounds involve further exploration of their antineoplastic activity and their potential for clinical trials . Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .
properties
IUPAC Name |
[(5-aminoisoquinolin-1-yl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,12H2,(H3,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTULNASULCZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942488 | |
Record name | 2-[(5-Aminoisoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-formylisoquinoline thiosemicarbazone | |
CAS RN |
20335-57-3 | |
Record name | 5-Amino-1-formylisoquinoline thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020335573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(5-Aminoisoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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